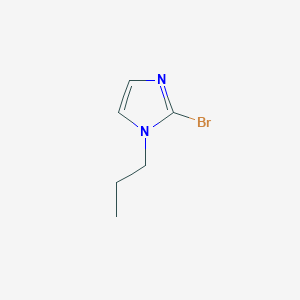

2-Bromo-1-propylimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

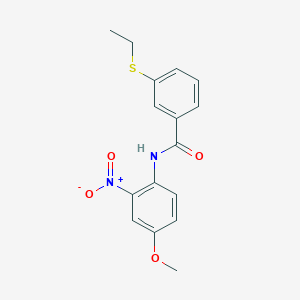

2-Bromo-1-propylimidazole is a derivative of imidazole, a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of a bromine atom at the second position and a propyl group at the first position distinguishes it from other imidazole derivatives. The compound's structure suggests potential reactivity due to the presence of the bromine atom, which is commonly used in various substitution reactions.

Synthesis Analysis

The synthesis of 2-bromoimidazoles, including derivatives like 2-Bromo-1-propylimidazole, can be achieved through a synthetic method involving Rh-catalyzed cyclization of N-sulfonyl-1,2,3-triazoles with bromocyanides. This method also allows for the introduction of diverse functional groups to the 2-position of imidazoles via cross-coupling reactions, which could be applicable for synthesizing 2-Bromo-1-propylimidazole .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 2-Bromo-1-propylimidazole, they do provide insights into related compounds. For instance, 2-Propyl-1H-benzimidazole, a structurally related compound, exhibits interesting behavior in the solid state, crystallizing as a conglomerate and showing chiroptical properties despite the lack of chirality in solution . This suggests that 2-Bromo-1-propylimidazole may also exhibit unique structural characteristics, particularly in the solid state.

Chemical Reactions Analysis

The reactivity of 2-bromoimidazole derivatives is highlighted by their potential use in prodrug systems, where the bromine atom can be utilized for further chemical transformations. For example, a 2-nitroimidazole derivative was used to release a pharmacologically active compound upon biomimetic reduction . This indicates that 2-Bromo-1-propylimidazole could similarly participate in chemical reactions that are triggered under specific conditions, such as in a biological environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-1-propylimidazole are not directly discussed in the provided papers. However, the papers do mention the properties of related bromoimidazole derivatives. For instance, 5-Bromo-2-aryl benzimidazole derivatives were found to be non-cytotoxic and showed potential as dual inhibitors of α-glucosidase and urease enzymes . Additionally, novel derivatives of 2-bromomethyl-benzimidazole exhibited moderate to good antibacterial activity . These findings suggest that 2-Bromo-1-propylimidazole may also possess significant biological activity and could be non-toxic, which is important for potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activities

2-Bromo-1-propylimidazole serves as a precursor in the synthesis of various benzimidazole derivatives, which have shown promising antibacterial and antitumor activities. For instance, the synthesis of benzimidazole-5-(aryldiazenyl)thiazole derivatives from 2-(bromomethyl)-1H-benzimidazole has been explored, demonstrating significant antibacterial activities against both Gram-positive and Gram-negative bacteria. These derivatives also exhibited cytotoxic effects against human liver cancer cell lines, showcasing their potential in microbial infection treatments and tumor inhibition (Khalifa et al., 2018).

Antiviral Applications

The modification of 2-Bromo-1-propylimidazole derivatives has led to the development of compounds with antiviral activities. For example, GW275175X, a derivative designed for stability and antiviral efficacy, has shown potent activity against human cytomegalovirus (HCMV), indicating a novel mechanism of action distinct from current antiviral drugs. This highlights the compound's potential as a therapeutic agent for treating drug-resistant HCMV infections (Underwood et al., 2004).

DNA Binding and Anticancer Properties

Benzimidazole derivatives synthesized from 2-Bromo-1-propylimidazole have been investigated for their ability to bind to DNA and exhibit anticancer properties. Studies on metal(II) complexes of a benzimidazole Schiff base have revealed weak interactions with DNA through intercalative modes, demonstrating antibacterial activity against various bacterial strains. This suggests potential applications in the development of new chemotherapeutic agents with specific DNA-targeting capabilities (Mahmood et al., 2019).

Anti-Helicase and Flaviviridae Inhibition

The synthesis of N-alkyl derivatives of benzimidazole, including 2-Bromo-1-propylimidazole derivatives, has shown enhanced inhibitory activity against the helicase activity of hepatitis C virus (HCV) NTPase/helicase. This finding is crucial for developing treatments against HCV and other Flaviviridae, indicating the therapeutic potential of these derivatives in inhibiting virus replication (Bretner et al., 2005).

Biofilm Disruption and Antibiofilm Agents

2-Bromo-1-propylimidazole derivatives, specifically 2-aminoimidazole-based compounds, have been identified for their ability to inhibit and disperse biofilms. These compounds exhibit synergistic effects with conventional antibiotics, significantly increasing biofilm dispersion and resensitizing multidrug-resistant bacterial strains to antibiotics. This highlights their role in addressing bacterial protection mechanisms and genetically encoded antibiotic resistance traits (Rogers et al., 2010).

Safety And Hazards

Direcciones Futuras

Imidazole and its derivatives have been the subject of extensive research due to their wide range of applications and biological activities . Future research could explore novel and potent chemical entities by combining both imidazole and benzimidazole scaffolds for the treatment of diverse diseases .

Propiedades

IUPAC Name |

2-bromo-1-propylimidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-2-4-9-5-3-8-6(9)7/h3,5H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEERFMXDSMKPHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CN=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-propylimidazole | |

CAS RN |

1267265-53-1 |

Source

|

| Record name | 2-bromo-1-propyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-imidazol-1-ylbutanamide](/img/structure/B2525814.png)

![N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2525815.png)

![1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2525817.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2525821.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-bromophenyl)-N-methylacetamide](/img/structure/B2525822.png)

![N-(2,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2525827.png)

![2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid](/img/structure/B2525834.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2525836.png)